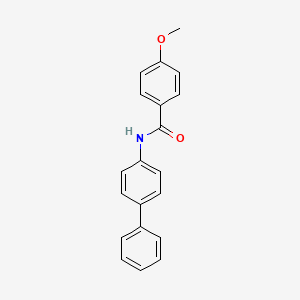

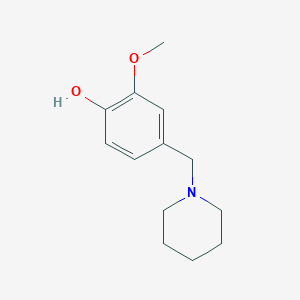

![molecular formula C14H11N3O4 B5874882 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Clozapine has been found to be effective in treating treatment-resistant schizophrenia and reducing the risk of suicidal behavior in patients with schizophrenia.

Wirkmechanismus

The exact mechanism of action of clozapine is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor, as well as serotonin receptors. Clozapine also affects other neurotransmitter systems, including glutamate, GABA, and acetylcholine. The net effect of these actions is a reduction in the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking.

Biochemical and Physiological Effects:

Clozapine has several biochemical and physiological effects that contribute to its therapeutic effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is thought to improve cognitive function in patients with schizophrenia. Clozapine also increases the release of GABA, which may contribute to its anxiolytic effects. In addition, clozapine has been found to reduce the release of glutamate, which may contribute to its antipsychotic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Clozapine has several advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a useful tool for studying the mechanisms of schizophrenia and other psychotic disorders. However, clozapine also has several limitations. It is a highly potent drug that can cause serious side effects, including agranulocytosis, which limits its use in animal studies. In addition, clozapine has a narrow therapeutic window, which makes it difficult to use in experiments that require precise dosing.

Zukünftige Richtungen

For clozapine research include the development of new antipsychotic medications, the use of clozapine in combination with other medications, and research into the long-term effects of clozapine on cognitive function and other aspects of health.

Synthesemethoden

Clozapine is synthesized by reacting 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12-dione with methylamine and nitrous acid. The reaction yields 1-(methylamino)-8-chlorodibenzo[b,f][1,4]oxazepine, which is then nitrosated to form 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. The synthesis of clozapine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It is considered a second-generation antipsychotic medication that has a lower risk of causing extrapyramidal side effects compared to first-generation antipsychotics. Clozapine has also been found to be effective in reducing the risk of suicidal behavior in patients with schizophrenia. In addition to its clinical applications, clozapine has been used as a tool in research to study the mechanisms of schizophrenia and other psychotic disorders.

Eigenschaften

IUPAC Name |

7-(methylamino)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-15-10-6-8(17(19)20)7-12-13(10)14(18)16-9-4-2-3-5-11(9)21-12/h2-7,15H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDYMVHJTKBHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

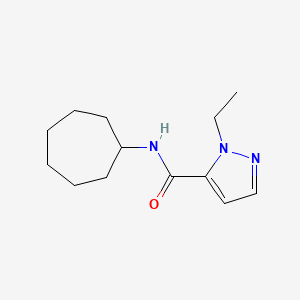

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

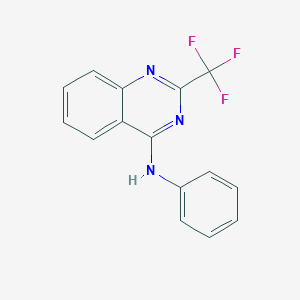

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)

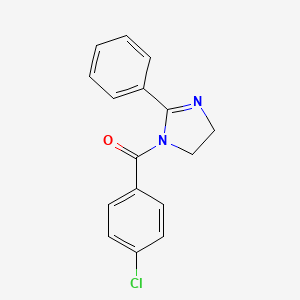

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)